N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
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Overview
Description
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is a compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Acetylation: Finally, the acetamide group is introduced by reacting the brominated and methylated benzimidazole with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of N-(4-substituted-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(1-methyl-1H-1,3-benzodiazol-2-yl)acetamide.
Scientific Research Applications
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The acetamide group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
- N-(4-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
Uniqueness
N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s biological activity. The combination of the bromine and methyl groups on the benzimidazole ring provides distinct chemical properties compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
2648947-71-9 |
---|---|
Molecular Formula |
C10H10BrN3O |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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